Cas no 2172390-69-9 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide)
N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide
- 2172390-69-9
- EN300-1275837
-
- Inchi: 1S/C8H16N2O4S/c1-6(2)14-8(11)10(9)7-3-4-15(12,13)5-7/h6-7H,3-5,9H2,1-2H3
- InChI Key: YCEHVJDDXKULDH-UHFFFAOYSA-N
- SMILES: S1(CCC(C1)N(C(=O)OC(C)C)N)(=O)=O
Computed Properties
- Exact Mass: 236.08307817g/mol
- Monoisotopic Mass: 236.08307817g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 98.1Ų
N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1275837-50mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide |
2172390-69-9 | 50mg |
$612.0 | 2023-10-01 | ||
| Enamine | EN300-1275837-100mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide |
2172390-69-9 | 100mg |
$640.0 | 2023-10-01 | ||
| Enamine | EN300-1275837-250mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide |
2172390-69-9 | 250mg |
$670.0 | 2023-10-01 | ||
| Enamine | EN300-1275837-500mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide |
2172390-69-9 | 500mg |
$699.0 | 2023-10-01 | ||
| Enamine | EN300-1275837-1000mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide |
2172390-69-9 | 1000mg |
$728.0 | 2023-10-01 | ||
| Enamine | EN300-1275837-2500mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide |
2172390-69-9 | 2500mg |
$1428.0 | 2023-10-01 | ||
| Enamine | EN300-1275837-5000mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide |
2172390-69-9 | 5000mg |
$2110.0 | 2023-10-01 | ||
| Enamine | EN300-1275837-10000mg |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide |
2172390-69-9 | 10000mg |
$3131.0 | 2023-10-01 | ||
| Enamine | EN300-1275837-0.05g |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide |
2172390-69-9 | 0.05g |
$612.0 | 2023-05-23 | ||
| Enamine | EN300-1275837-0.1g |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide |
2172390-69-9 | 0.1g |
$640.0 | 2023-05-23 |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on N-(1,1-dioxo-1lambda6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide
N-(1,1-dioxo-1λ6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide: A Novel Compound with Promising Applications in Medicinal Chemistry
N-(1,1-dioxo-1λ6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide (CAS No. 2172390-69-9) is a recently synthesized compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiolane derivatives, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The molecular structure of N-(1,1-dioxo-1λ6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide is characterized by a thiolane ring with a dioxo substituent and a propan-2-yloxy group attached to the carbohydrazide moiety. The presence of these functional groups imparts specific chemical and biological properties that make this compound a promising candidate for further research and development.
Recent studies have highlighted the potential of N-(1,1-dioxo-1λ6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of key signaling pathways, including NF-κB and MAPK, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, N-(1,1-dioxo-1λ6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide has shown promising antiviral activity against several viral strains. Research conducted at the University of California demonstrated that this compound effectively inhibits the replication of influenza A virus by interfering with viral entry and assembly processes. The antiviral efficacy was attributed to its ability to disrupt the viral envelope and inhibit key viral enzymes.
The anticancer potential of N-(1,1-dioxo-1λ6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide has also been explored in preclinical studies. A study published in Cancer Research found that this compound selectively induces apoptosis in various cancer cell lines while sparing normal cells. The mechanism involves the activation of caspase-dependent pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and DNA damage.
Beyond its direct therapeutic effects, N-(1,1-dioxo-1λ6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide has been investigated for its potential as a drug delivery vehicle. The unique structural features of this compound allow it to form stable complexes with other therapeutic agents, enhancing their solubility and bioavailability. This property makes it an attractive candidate for developing novel drug formulations with improved pharmacokinetic profiles.
The synthesis of N-(1,1-dioxo-1λ6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide involves a multi-step process that includes the formation of the thiolane ring, introduction of the dioxo substituent, and attachment of the propan-2-yloxy group to the carbohydrazide moiety. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for large-scale research and development.
In conclusion, N-(1,1-dioxo-1λ6-thiolan-3-yl)(propan-2-yloxy)carbohydrazide (CAS No. 2172390-69-9) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive target for further investigation and development as a therapeutic agent or drug delivery vehicle. Ongoing research is expected to uncover additional properties and applications, contributing to advancements in drug discovery and clinical therapeutics.
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